tert-Butyl (2-amino-5-chloro-4-fluorophenyl)carbamate
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Overview
Description
tert-Butyl (2-amino-5-chloro-4-fluorophenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, an amino group, a chloro group, and a fluoro group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-amino-5-chloro-4-fluorophenyl)carbamate typically involves the reaction of 2-amino-5-chloro-4-fluoroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and results in the formation of the desired carbamate. The reaction can be summarized as follows: [ \text{2-amino-5-chloro-4-fluoroaniline} + \text{Boc}_2\text{O} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo
Properties
Molecular Formula |
C11H14ClFN2O2 |
---|---|
Molecular Weight |
260.69 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-5-chloro-4-fluorophenyl)carbamate |
InChI |
InChI=1S/C11H14ClFN2O2/c1-11(2,3)17-10(16)15-9-4-6(12)7(13)5-8(9)14/h4-5H,14H2,1-3H3,(H,15,16) |
InChI Key |
KEANQTFKMSUYQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1N)F)Cl |
Origin of Product |
United States |
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